N-(4-acetylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide
Description
N-(4-acetylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a pyrimidoindole-based sulfanyl acetamide derivative characterized by:
- A pyrimido[5,4-b]indole core substituted with a fluorine atom at position 6.
- A sulfanyl acetamide linker bridging the core to a 4-acetylphenyl group. Its synthesis likely follows protocols similar to related compounds, such as HATU-mediated coupling or reflux with triethylamine (TEA) .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-11(26)12-2-5-14(6-3-12)24-17(27)9-28-20-19-18(22-10-23-20)15-8-13(21)4-7-16(15)25-19/h2-8,10,25H,9H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUQHTMLOGLWMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide typically involves multiple steps:
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Formation of the Pyrimidoindole Core: : The initial step involves the construction of the pyrimidoindole core. This can be achieved through a cyclization reaction starting from appropriate precursors such as 2-aminopyrimidine and an indole derivative. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures.
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Acetylation: : The acetylphenyl group is introduced through an acetylation reaction. This step involves reacting 4-aminophenylacetic acid with acetic anhydride in the presence of a base such as pyridine.
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Thioether Formation: : The final step involves the formation of the sulfanylacetamide linkage. This can be achieved by reacting the fluorinated pyrimidoindole core with 2-chloroacetamide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to
Biological Activity
N-(4-acetylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
- Molecular Formula : C23H22N4O4S
- Molecular Weight : 450.5 g/mol
Research indicates that compounds similar to this compound exhibit diverse biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many thioamide derivatives have shown to inhibit key enzymes involved in cancer progression and metabolic disorders. For instance, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), a target in neurodegenerative diseases .
- Anticancer Properties : The pyrimidoindole structure is known for its anticancer activity. Studies have demonstrated that derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
- Antimicrobial Activity : Compounds with similar thiol groups have shown promising antibacterial and antifungal properties, suggesting potential applications in treating infections .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds:
| Activity Type | Compound | IC50 Value (μM) | Target |
|---|---|---|---|
| Anticancer | 1,2,4-Triazolethione derivative | 6.2 | HCT-116 colon carcinoma |
| Anticancer | 1,2,4-Triazolethione derivative | 27.3 | T47D breast cancer |
| Antioxidant | Various thiosemicarbazide derivatives | Not specified | Metabolic enzymes |
| Antimicrobial | Benzothioate derivative | Comparable to standard chloramphenicol | Pathogenic bacteria |
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the anticancer effects of a compound structurally related to this compound against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 6.2 μM to 43.4 μM across different cell lines . -
Case Study on Enzyme Inhibition :
Another research focused on the inhibition of AChE by a series of thioamide derivatives. The compounds were found to significantly reduce enzyme activity, suggesting their potential as therapeutic agents for Alzheimer's disease .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: Pyrimidoindole-based compounds (target and analogs) are prioritized for TLR4/kinase targeting, whereas triazole/oxadiazole derivatives exhibit nitric oxide donor or enzyme-inhibitory roles .
- Substituent Effects: The 8-fluoro group in the target compound may enhance metabolic stability and binding affinity compared to non-halogenated analogs .
Physicochemical Properties
- Molecular Weight : The target compound (396.44 g/mol) is lighter than bulkier analogs (e.g., 504.6 g/mol for the 3-methoxyphenyl derivative), suggesting improved bioavailability .
- Solubility : Fluorine and acetyl groups may enhance water solubility compared to purely hydrophobic analogs (e.g., N-(naphthalen-2-yl) derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
